molecular formula C18H28NO5+ B1205882 Troxypyrrolidinium CAS No. 24468-02-8

Troxypyrrolidinium

Cat. No.: B1205882
CAS No.: 24468-02-8
M. Wt: 338.4 g/mol
InChI Key: FYDIOQNEQHPRNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of troxypyrrolium typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method is the chemical oxidation of pyrrole derivatives using oxidizing agents such as ferric chloride . The reaction conditions often include controlled temperatures and the presence of surfactants or natural directing agents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of troxypyrrolium may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Troxypyrrolium can be compared with other similar compounds, such as vesamicol, which also inhibits acetylcholine transport into synaptic vesicles . While both compounds affect neurotransmitter regulation, troxypyrrolium’s unique mechanism of inhibiting choline uptake distinguishes it from other inhibitors . Other similar compounds include various pyrrole derivatives that share structural similarities but differ in their specific biological activities and applications .

Conclusion

Troxypyrrolium is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and mechanism of action make it valuable for studying neurotransmitter regulation, developing new synthetic methodologies, and exploring industrial applications. Continued research on troxypyrrolium and its derivatives will likely uncover new insights and applications in the future.

Biological Activity

Troxypyrrolidinium is a compound that has garnered attention for its biological activity, particularly in the context of its effects on neurotransmission and smooth muscle function. This article provides a detailed overview of the biological activity of this compound, including its pharmacological mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a choline uptake inhibitor . This mechanism is significant because choline is a precursor for acetylcholine, a neurotransmitter involved in various physiological functions, including muscle contraction and neurotransmission in the central and peripheral nervous systems. By inhibiting choline uptake, this compound can modulate cholinergic signaling pathways.

  • Choline Uptake Inhibition : this compound inhibits the high-affinity choline transporter (CHT), leading to reduced levels of acetylcholine synthesis. This action can influence various physiological responses, particularly in smooth muscle tissues.
  • Effects on Smooth Muscle : The inhibition of choline uptake affects the excitatory innervation of smooth muscles, such as those found in the urinary bladder. Research indicates that this may lead to alterations in contractility and relaxation responses in these tissues .

Study 1: Effects on Rat Urinary Bladder

A study by Choo and Mitchelson explored the effects of this compound on the excitatory innervation of the rat urinary bladder. The findings suggested that this compound significantly reduced the contractile responses induced by electrical stimulation, indicating its potential utility in managing conditions characterized by overactive bladder or urinary incontinence .

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of this compound, assessing its impact on various neurotransmitter systems. The results demonstrated that this compound not only reduced acetylcholine release but also modulated other neurotransmitter activities, suggesting a broader role in neuromodulation beyond simple choline uptake inhibition .

Data Table: Summary of Biological Activities

Activity Effect Reference
Choline Uptake InhibitionDecreased acetylcholine synthesis
Smooth Muscle RelaxationReduced contractility in bladder
NeuromodulationAltered neurotransmitter release

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Troxypyrrolidinium, and how can researchers optimize yields?

Methodological Answer: this compound synthesis typically involves quaternization of pyrrolidine derivatives with alkylating agents. Optimization requires factorial design experiments to assess variables like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design could test three factors (e.g., reaction time, catalyst concentration, pH) to identify optimal conditions . Characterization via NMR and mass spectrometry validates structural integrity, while yield calculations should account for byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups. High-Resolution Mass Spectrometry (HRMS) ensures accurate molecular weight determination. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances reliability .

Q. How should researchers handle safety concerns when working with this compound in the lab?

Methodological Answer: Safety protocols must align with GHS guidelines. Use fume hoods to prevent inhalation exposure, and wear nitrile gloves to avoid dermal contact. First-aid measures for accidental exposure include immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation. Safety Data Sheets (SDS) for structurally similar compounds (e.g., pyrrolidinium derivatives) provide actionable templates .

Q. What are the key solubility parameters for this compound in common solvents?

Q. How can researchers design a preliminary stability study for this compound under varying storage conditions?

Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV, tracking impurity peaks. Control groups stored at -20°C provide baseline data. Statistical tools like ANOVA identify significant degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Replicate experiments under inert atmospheres (argon/glovebox) and standardize substrate purity. Meta-analysis of published datasets using Cohen’s d statistic quantifies effect sizes, while sensitivity analysis identifies critical variables .

Q. What experimental design strategies minimize bias in this compound-based electrochemical studies?

Methodological Answer: Implement double-blind protocols where electrode preparation and data analysis are performed by separate teams. Randomized block designs control for batch-to-batch variability in electrode materials. Use electrochemical impedance spectroscopy (EIS) to validate charge-transfer consistency across trials .

Q. How can computational modeling predict this compound’s interactions with ionic liquids?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model cation-anion interactions. Pair correlation functions (PCFs) quantify spatial arrangements, while density profiles assess interfacial behavior. Validate predictions with experimental X-ray scattering data .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling (1,000+ iterations) calculates confidence intervals for EC₅₀ values. Compare Akaike Information Criterion (AIC) scores to select the best-fitting model .

Q. How do researchers address reproducibility challenges in this compound synthesis across labs?

Methodological Answer: Develop a standardized protocol with interlab validation. Distribute pre-qualified reagents and reference samples to participating labs. Use Bland-Altman plots to assess agreement in yield and purity metrics. Publish detailed supplementary materials, including raw spectral data and instrument calibration logs .

Q. Key Considerations

  • Ethical Compliance : Ensure all human/animal studies align with institutional review board (IRB) guidelines .
  • Data Integrity : Use encryption and version control for raw data storage .
  • Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .

Properties

CAS No.

24468-02-8

Molecular Formula

C18H28NO5+

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H28NO5/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1

InChI Key

FYDIOQNEQHPRNW-UHFFFAOYSA-N

SMILES

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Key on ui other cas no.

24468-02-8

Synonyms

1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate
FWH 428
troxopyrrolidinium
troxypyrrolium
troxypyrrolium chloride
troxypyrrolium iodide
troxypyrrolium tosylate

Origin of Product

United States

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